molecular formula C15H13NO4 B11850593 Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate CAS No. 1807546-67-3

Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate

Cat. No.: B11850593
CAS No.: 1807546-67-3
M. Wt: 271.27 g/mol
InChI Key: HFQOWBXOYLAMLQ-UHFFFAOYSA-N
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Description

Structural Significance within Beta-Keto Ester Chemistry

Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate belongs to the family of β-keto esters, a class of compounds renowned for their utility as intermediates in organic synthesis. fiveable.me The defining feature of a β-keto ester is a ketone functional group located at the beta-position relative to an ester group. fiveable.me This arrangement confers unique reactivity upon the molecule.

The presence of two carbonyl groups flanking the α-carbon (the carbon atom between them) significantly increases the acidity of the protons attached to it. fiveable.me This allows for the easy formation of a resonance-stabilized enolate ion when treated with a base. This enolate is a potent nucleophile, making β-keto esters valuable precursors for a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations. fiveable.meresearchgate.net From a synthetic perspective, β-keto esters are valuable building blocks for a wide array of molecular systems because their structure contains two distinct electrophilic carbonyls and two nucleophilic carbons that can be reacted selectively under appropriate conditions. researchgate.net

Furthermore, the 1,3-dicarbonyl system in β-keto esters is a key precursor for the synthesis of various heterocyclic compounds through reactions with dinucleophiles like hydrazine (B178648) or urea. The ability to selectively modify these molecules is a cornerstone of modern synthetic chemistry. rsc.org

Table 1: Key Reactive Sites in a Beta-Keto Ester Structure

Feature Description Synthetic Utility
Acidic α-Protons Protons on the carbon between the two carbonyl groups are acidic due to resonance stabilization of the resulting conjugate base (enolate). Formation of nucleophilic enolates for alkylation, acylation, and condensation reactions (e.g., Claisen condensation). fiveable.mefiveable.me
Keto Carbonyl The ketone group is an electrophilic site. Nucleophilic attack, condensation reactions, reduction to a secondary alcohol.

| Ester Carbonyl | The ester group is also an electrophilic site, generally less reactive than the ketone. | Nucleophilic acyl substitution, hydrolysis, amidation, and transesterification. rsc.org |

Role of the Quinoline (B57606) Moiety in Heterocyclic Synthesis

The quinoline component of this compound is a nitrogen-containing heterocyclic aromatic compound, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This scaffold is of great importance in chemistry, appearing in numerous natural products and synthetic molecules with a wide range of applications. nih.goviipseries.org

In the context of heterocyclic synthesis, the quinoline ring system serves several functions:

A Privileged Scaffold: Quinoline and its derivatives are considered "privileged scaffolds" because they are known to be key constituents in many compounds with significant biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govresearchgate.netresearchgate.net This makes them attractive targets and building blocks in medicinal chemistry.

Modulation of Electronic Properties: The nitrogen atom in the quinoline ring is electron-withdrawing, which influences the electron density of the entire ring system. numberanalytics.com This can affect the reactivity of the molecule, including the attached butanoate chain.

Site for Further Functionalization: The quinoline ring itself can be further modified through various reactions, allowing for the synthesis of a diverse library of derivatives. nih.gov

Versatile Synthetic Target: Numerous classical and modern synthetic methods have been developed to construct the quinoline ring, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, showcasing its centrality in organic chemistry. researchgate.net The development of multicomponent reactions (MCRs) has also provided efficient and versatile strategies for synthesizing diverse quinoline scaffolds in a single step. rsc.org

Table 2: Selected Named Reactions for Quinoline Synthesis

Reaction Name Reactants Brief Description
Skraup Synthesis Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent. One of the oldest and most well-known methods for quinoline synthesis.
Doebner-von Miller Reaction Aniline reacts with an α,β-unsaturated carbonyl compound. Produces substituted quinoline derivatives. iipseries.org
Friedländer Synthesis An o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group. A straightforward method for creating substituted quinolines. researchgate.net

| Pfitzinger Reaction | Isatin (B1672199) reacts with a carbonyl compound containing an α-methylene group. | Yields quinoline-4-carboxylic acids. iipseries.org |

Overview of Research on Related Dioxobutanoate and Quinoline Derivatives

While specific research focusing exclusively on this compound is not extensively documented, a wealth of information exists on its constituent parts and closely related analogues.

Research on Dioxobutanoate Derivatives:

The synthesis of ethyl 2,4-dioxo-4-arylbutanoates, a class of compounds to which this compound belongs, is well-established. A common method involves the Claisen condensation reaction between a substituted acetophenone (B1666503) and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. ut.ac.ir In the case of the title compound, the starting material would be 6-acetylquinoline (B1266891).

These 1,3-diketone structures are recognized as important building blocks in organic synthesis. ut.ac.ir For instance, ethyl 2,4-dioxo-4-phenylbutyrate has been demonstrated as a versatile intermediate for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are valuable in pharmaceutical development. researchgate.net Research has also been conducted on the biological activities of related structures. Various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their inhibitory activity against Src Kinase, a protein implicated in some cancers. ut.ac.ir Other studies have investigated the analgesic and anti-inflammatory properties of derivatives of 2,4-dioxobutanoic acid. ogarev-online.ru

Table 3: Examples of Research on Dioxobutanoate Derivatives

Compound Class Synthetic Utility / Research Focus Reference
Ethyl 2,4-dioxo-4-arylbutanoates Synthesis via Claisen condensation; evaluated as Src Kinase inhibitors. ut.ac.ir
Ethyl 2,4-dioxo-4-phenylbutyrate Intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters. researchgate.net
Hydrazine derivatives of 2,4-dioxobutanoic acids Studied for potential analgesic and anti-inflammatory activity. ogarev-online.ru

Research on Quinoline Derivatives:

The field of quinoline chemistry is vast and continually evolving. nih.gov Scientists are constantly seeking more effective synthetic methods by optimizing existing reactions and developing new ones. nih.gov Quinoline derivatives are central to drug design and development, often being combined with other biologically active molecules to create hybrid compounds with potentially improved properties. nih.gov

The functionalization of the quinoline moiety at different positions can lead to varied pharmacological activities. nih.gov For example, research has shown that attaching different substituents to the quinoline nucleus can influence the antiproliferative activity of the resulting compounds. nih.gov The versatility of quinoline chemistry allows for the creation of diverse molecular structures tailored for applications not only in medicinal chemistry but also in materials science. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1807546-67-3

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2,4-dioxo-4-quinolin-6-ylbutanoate

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)14(18)9-13(17)11-5-6-12-10(8-11)4-3-7-16-12/h3-8H,2,9H2,1H3

InChI Key

HFQOWBXOYLAMLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,4 Dioxo 4 Quinolin 6 Yl Butanoate and Analogues

Strategies for Constructing the Dioxobutanoate Framework

The ethyl 2,4-dioxo-4-arylbutanoate moiety is a critical structural component characterized by a β-keto ester system. Its synthesis is typically achieved through condensation reactions that form a new carbon-carbon bond.

Claisen Condensation and Related Approaches

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes esters containing α-hydrogens. organic-chemistry.org Promoted by a strong base, such as sodium ethoxide, an ester enolate is generated, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. uomustansiriyah.edu.iq This reaction results in the formation of β-keto esters. organic-chemistry.orguomustansiriyah.edu.iq

In the context of synthesizing the dioxobutanoate framework, a "crossed" or "mixed" Claisen condensation is particularly useful. organic-chemistry.org This variation involves two different esters. For the synthesis to be effective, one of the esters should not have enolizable α-hydrogens to prevent a mixture of products. organic-chemistry.org A common strategy for creating the 2,4-dioxobutanoate structure involves the reaction between an ester like ethyl acetate (B1210297) (or a derivative) and an oxalate (B1200264) ester, such as diethyl oxalate. The resulting β-keto ester can be further manipulated to yield a variety of useful products. uomustansiriyah.edu.iq Mixed Claisen-like reactions can also be performed between an ester and a ketone to produce a β-diketone. uomustansiriyah.edu.iq

Reactions Involving Acetophenones and Oxalates

A direct and effective method for synthesizing ethyl 2,4-dioxo-4-arylbutanoate derivatives involves the condensation of substituted acetophenones with diethyl oxalate. ut.ac.ir This reaction is typically carried out in the presence of a base like sodium ethoxide (NaOEt) in a dry solvent such as ethanol. ut.ac.ir The acetophenone (B1666503) derivative provides the aryl-keto portion, while diethyl oxalate provides the ethyl 2-oxoethanoate portion of the final structure.

The general procedure involves adding a mixture of the appropriate acetophenone and diethyl oxalate to a solution of freshly prepared sodium ethoxide. ut.ac.ir The reaction mixture is stirred, often overnight, and may be heated to ensure completion. ut.ac.ir Subsequent acidification of the mixture yields the desired ethyl 2,4-dioxo-4-arylbutanoate product. ut.ac.ir This methodology is applicable for a range of substituted acetophenones, allowing for the synthesis of various analogues. To synthesize the target compound, Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate, this reaction would utilize 6-acetylquinoline (B1266891) as the acetophenone derivative.

Table 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
Aryl Group (from Acetophenone)ReagentsBase/SolventGeneral ProductReference
Substituted PhenylSubstituted Acetophenone, Diethyl OxalateSodium Ethoxide / Dried EthanolEthyl 2,4-dioxo-4-(substituted-phenyl)butanoate ut.ac.ir
Quinolin-6-yl6-Acetylquinoline, Diethyl OxalateSodium Ethoxide / Dried EthanolThis compound ut.ac.ir

Approaches for Introducing the Quinoline (B57606) Ring System

The quinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. eurekaselect.com Several classic and contemporary synthetic methods are available for its construction.

Friedlander Condensation and its Derivatives

The Friedlander synthesis is a widely used and straightforward method for producing poly-substituted quinolines. eurekaselect.com The reaction involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. eurekaselect.comorganicreactions.org This process can be catalyzed by either acids (e.g., acetic acid, hydrochloric acid) or bases (e.g., sodium hydroxide). jk-sci.com

The reaction mechanism can proceed through two primary pathways. One path involves an initial aldol (B89426) condensation between the reactants, followed by elimination of water and subsequent imine formation to yield the quinoline ring. wikipedia.org An alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and dehydration. wikipedia.org The simplicity of operation and the availability of starting materials make the Friedlander synthesis a valuable tool in heterocyclic chemistry. jk-sci.com Variations of this reaction include the Pfitzinger reaction, which uses isatin (B1672199) or isatic acid, and the Niementowski reaction, which employs anthranilic acid. organicreactions.org

Table 2: Overview of the Friedlander Quinoline Synthesis
Component AComponent BCatalystProductReference
o-Aminoaryl aldehyde or ketoneAldehyde or ketone with an α-active hydrogenAcids (e.g., H₂SO₄, HCl) or Bases (e.g., NaOH, Pyridine)Substituted Quinoline eurekaselect.comjk-sci.com

Combes–Conrad–Limpach Quinoline Synthesis

The Combes and Conrad–Limpach syntheses are related methods for constructing the quinoline ring from anilines and 1,3-dicarbonyl compounds. nih.govjptcp.com

The Combes synthesis involves the condensation of an aniline (B41778) with a β-diketone, which is then followed by an acid-catalyzed ring closure of the Schiff base intermediate to form a substituted quinoline. nih.govwikipedia.org Concentrated sulfuric acid is a common catalyst for the cyclization step. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org

The Conrad–Limpach synthesis utilizes the reaction of anilines with β-ketoesters. jptcp.com This condensation leads to the formation of 4-hydroxyquinoline (B1666331) derivatives, also known as 4-quinolones. nih.govjptcp.comresearchgate.net The reaction proceeds through the formation of a Schiff base, followed by a cyclization reaction. jptcp.com

Table 3: Comparison of Combes and Conrad-Limpach Syntheses
Synthesis MethodReactant 1Reactant 2Key IntermediateGeneral ProductReference
CombesAnilineβ-DiketoneSchiff Base2,4-Substituted Quinoline nih.govwikipedia.org
Conrad-LimpachAnilineβ-KetoesterSchiff Base4-Hydroxyquinoline nih.govjptcp.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have become a powerful strategy in organic synthesis for creating complex molecules like quinolines in a single step from multiple starting materials. rsc.org These reactions are highly efficient and exhibit high atom economy, allowing for the generation of diverse molecular structures. rsc.org

Several MCRs have been successfully applied to the synthesis of quinoline scaffolds. rsc.org These protocols often combine elements of other named reactions in a one-pot procedure. For example, an MCR for quinoline synthesis might involve the reaction of an aromatic aldehyde, an aniline, and an activated methylene (B1212753) compound in the presence of a catalyst. Acetic acid is sometimes used as a solvent and mediator in such syntheses. nih.gov The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, making them highly valuable for building libraries of quinoline derivatives for further study. rsc.org

Catalytic and Green Chemistry Approaches.

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and green chemistry protocols to minimize waste, energy consumption, and the use of hazardous substances. The synthesis of this compound and its analogues has benefited significantly from these advancements.

While metal-free syntheses are gaining traction, metal-catalyzed reactions remain a cornerstone for the construction of complex heterocyclic scaffolds like quinolines. Various transition metals, including iron, copper, ruthenium, and palladium, have been employed to catalyze the formation of the quinoline ring system, often through variations of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. ias.ac.in

For instance, iron(III) chloride hexahydrate (FeCl3·6H2O) has been demonstrated as a green and readily available catalyst for the synthesis of quinoline derivatives in water, showcasing high yields and shorter reaction times. tandfonline.com Copper-catalyzed domino reactions have also been developed for the synthesis of quinolines, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in Furthermore, palladium-catalyzed multi-component reactions provide a versatile route to substituted quinolines. ias.ac.in Although direct metal-catalyzed synthesis of this compound is not extensively documented, these established methods for quinoline synthesis from β-ketoesters suggest plausible and efficient pathways.

CatalystReaction TypeKey FeaturesPotential Applicability
FeCl3·6H2OFriedländer SynthesisGreen, readily available, high yields in water. tandfonline.comSynthesis of the quinoline core from a suitable 2-aminoaryl ketone and a β-ketoester.
Copper SaltsDomino ReactionProceeds via C-H functionalization. ias.ac.inConstruction of the quinoline ring through a cascade of reactions.
Palladium ComplexesMulti-component CouplingHigh versatility in substrate scope. ias.ac.inConvergent synthesis of highly substituted quinoline analogues.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. beilstein-journals.org In the context of quinoline chemistry, organocatalysts can be employed in reactions such as the aza-Friedel–Crafts reaction to functionalize the quinoline scaffold. beilstein-journals.orgrsc.orgsci-hub.st Chiral phosphoric acids and quinine-derived thioureas are examples of organocatalysts that can promote the enantioselective addition of nucleophiles to imines, leading to chiral amine-containing products. beilstein-journals.orgsci-hub.st

While the direct organocatalytic synthesis of the this compound backbone is less common, the principles of organocatalysis can be applied to introduce chirality or functional groups to the pre-formed molecule or its precursors. Supramolecular catalysis, which utilizes non-covalent interactions to control reactivity and selectivity, represents a frontier in catalytic science with potential applications in this area.

The use of non-conventional energy sources like ultrasound and microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, increasing yields, and often enabling solvent-free conditions. nih.govsciforum.netthebioscan.comthebioscan.comsciforum.net

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates reaction rates. nih.govresearchgate.netnih.govmdpi.comrsc.org This technique has been successfully applied to the synthesis of various quinoline derivatives, often in aqueous media, providing an environmentally benign approach. researchgate.netnih.gov For example, the ultrasound-assisted synthesis of quinoline acylhydrazones has been achieved in excellent yields within minutes. mdpi.com

Microwave-assisted organic synthesis (MAOS) employs microwave irradiation to rapidly heat the reaction mixture, leading to significant rate enhancements. sciforum.netthebioscan.comthebioscan.comsciforum.net This method has been widely used for the synthesis of heterocyclic compounds, including quinolines, often with the benefits of higher yields and cleaner reaction profiles compared to conventional heating. sciforum.netsciforum.net For instance, the microwave-assisted synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates has been reported with yields up to 98% in just 3-4 minutes. sciforum.net

TechniqueTypical Reaction TimeTypical YieldKey Advantages
Ultrasound-Assisted Synthesis4-6 minutes mdpi.comExcellent mdpi.comReduced reaction time, energy efficiency, applicable in aqueous media. researchgate.netnih.gov
Microwave-Assisted Synthesis3-10 minutes sciforum.netsciforum.netUp to 98% sciforum.netRapid heating, increased reaction rates, higher yields, often solvent-free. thebioscan.comthebioscan.com

The development of solvent-free and aqueous media protocols is a key goal of green chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of quinoline derivatives has been successfully adapted to these conditions. researchgate.netmdpi.comsemanticscholar.orgscielo.org.za

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, offer numerous advantages, including reduced waste, lower costs, and simplified purification procedures. researchgate.netmdpi.comscielo.org.za Heteropoly acids supported on silica (B1680970) or activated carbon have been used as efficient and reusable catalysts for the Friedländer synthesis of quinolines under solvent-free conditions. scielo.org.za

Reactions in aqueous media are highly desirable due to the low cost, non-flammability, and environmental friendliness of water. tandfonline.com The use of catalysts that are active in water, such as SnCl2·2H2O, has enabled the one-pot synthesis of quinolines under ultrasound irradiation in an aqueous environment. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields.

The efficiency of any synthetic route is highly dependent on the careful optimization of reaction parameters. For the synthesis of this compound and its analogues, the choice of solvents and reagents plays a critical role in determining the yield and purity of the final product.

The Claisen condensation, a fundamental reaction for the formation of β-ketoesters, is highly influenced by the choice of base and solvent. numberanalytics.comnumberanalytics.comfiveable.mewikipedia.orglibretexts.org Strong bases like sodium ethoxide or sodium hydride are typically required to generate the enolate intermediate. numberanalytics.comwikipedia.org The solvent can significantly impact the reaction rate and selectivity, with polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often being preferred. numberanalytics.comnumberanalytics.com

In the context of synthesizing ethyl 2,4-dioxo-4-arylbutanoate derivatives, a study on the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates from an ethyl 2,4-dioxo-4-arylbutanoate precursor screened various solvents. The results indicated that refluxing acetic acid provided a good yield of the desired product, highlighting its dual role as a catalyst and a suitable solvent for this type of transformation. rsc.org The choice of reagents, including the specific base and any additives, can also have a profound effect on the reaction outcome, influencing not only the yield but also the formation of side products. numberanalytics.comresearchgate.netnih.govut.ac.ir

Solvent Screening for the Synthesis of an Ethyl 2,4-dioxo-4-arylbutanoate Derivative rsc.org
SolventConditionsYield
EthanolRefluxModerate
MethanolRefluxLow
AcetonitrileRefluxLow
DMFRefluxModerate
Acetic AcidRefluxGood

Catalyst Loading and Reaction Temperature

The efficiency of the synthesis of this compound and its aryl analogs is significantly influenced by the choice of base, its stoichiometry, and the reaction temperature. Sodium ethoxide (NaOEt) is a commonly employed base for this transformation, facilitating the deprotonation of the α-carbon of 6-acetylquinoline to form the reactive enolate.

Detailed research findings indicate that the reaction is typically performed using an equimolar amount of the base relative to the ketone starting material. A mixture of the appropriate acetophenone derivative (in this case, 6-acetylquinoline) and diethyl oxalate, in a 1:1 molar ratio, is added to a solution of freshly prepared sodium ethoxide (1 equivalent). organic-chemistry.org The reaction is initially stirred overnight at ambient temperature, followed by a period of heating to drive the reaction to completion. Specifically, heating the reaction mixture at 80°C for 30 minutes has been found to be effective. organic-chemistry.org

The use of freshly prepared sodium ethoxide is crucial as it ensures the absence of water, which could otherwise hydrolyze the base and the ester reactants, thereby reducing the yield of the desired product. The temperature of 80°C provides the necessary activation energy for the condensation and subsequent cyclization and elimination steps to proceed efficiently without promoting significant side reactions or decomposition of the product.

Below is a table summarizing the typical reaction conditions for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates, which is the general class of compounds to which this compound belongs.

ParameterValueReference
Catalyst/Base Sodium Ethoxide (NaOEt) organic-chemistry.org
Catalyst Loading 1 equivalent organic-chemistry.org
Reactant Ratio 1:1 (6-acetylquinoline:diethyl oxalate) organic-chemistry.org
Solvent Dried Ethanol organic-chemistry.org
Initial Temperature Ambient (overnight stirring) organic-chemistry.org
Final Temperature 80°C organic-chemistry.org
Heating Duration 30 minutes organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by employing appropriately substituted 6-acetylquinoline precursors in the Claisen condensation reaction with diethyl oxalate. The core synthetic strategy remains the same, with the diversity of the final products being dictated by the substituents present on the starting quinoline material.

The general methodology involves the reaction of a substituted 6-acetylquinoline with diethyl oxalate in the presence of a base like sodium ethoxide. organic-chemistry.org By varying the substituents on the quinoline ring of the 6-acetylquinoline, a library of corresponding ethyl 2,4-dioxo-4-(substituted-quinolin-6-yl)butanoate derivatives can be generated. For instance, starting with a 2-methyl-6-acetylquinoline would be expected to yield ethyl 2,4-dioxo-4-(2-methylquinolin-6-yl)butanoate. Similarly, other derivatives with functional groups such as halogens, alkyl, or alkoxy groups on the quinoline nucleus could be synthesized, provided the corresponding substituted 6-acetylquinolines are available or can be synthesized.

While the general principle is well-established for a variety of aryl acetophenones, specific examples detailing the synthesis and yields for a range of substituted 6-acetylquinolines in this particular reaction are not extensively documented in the reviewed literature. However, the robustness of the Claisen condensation suggests that this approach is a viable and straightforward method for accessing these substituted analogs.

The following table outlines the hypothetical synthesis of substituted derivatives based on the generalized reaction scheme.

Starting Material (Substituted 6-Acetylquinoline)Expected Product
2-Methyl-6-acetylquinolineEthyl 2,4-dioxo-4-(2-methylquinolin-6-yl)butanoate
8-Chloro-6-acetylquinolineEthyl 4-(8-chloroquinolin-6-yl)-2,4-dioxobutanoate
4-Methoxy-6-acetylquinolineEthyl 4-(4-methoxyquinolin-6-yl)-2,4-dioxobutanoate

Spectroscopic and Structural Characterization of Ethyl 2,4 Dioxo 4 Quinolin 6 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate, one would expect to observe distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the butanoate chain, and the aromatic protons of the quinoline (B57606) ring system. The chemical shifts and coupling constants of the quinoline protons would be particularly informative for confirming the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester and ketone groups (typically in the range of 160-200 ppm), the carbons of the quinoline ring, and the carbons of the ethyl group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals, especially for the complex aromatic region of the quinoline ring. COSY (Correlation Spectroscopy) would establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range proton-carbon couplings, helping to piece together the molecular structure.

Vibrational Spectroscopy: Infrared (IR) Analysis

An IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O stretching vibrations of the ester and the two ketone groups. The C-O stretching of the ester and the aromatic C=C and C=N stretching vibrations of the quinoline ring would also be prominent features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the ethoxy group from the ester and cleavage of the butanoate chain, as well as fragmentation of the quinoline ring itself.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

The absorption spectrum of quinoline derivatives generally shows bands corresponding to these π → π* and n → π* transitions. researchgate.net The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent environment. Variations in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. For instance, polar solvents may stabilize the ground or excited states differently, causing a bathochromic (red) or hypsochromic (blue) shift.

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption data can be inferred from studies on analogous quinoline and β-dicarbonyl compounds. A hypothetical representation of such data in different solvents is presented in Table 1. The transitions observed are typically assigned based on theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transitions in molecules. proquest.comnih.gov

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

Solvent λmax 1 (nm) ε (M⁻¹cm⁻¹) λmax 2 (nm) ε (M⁻¹cm⁻¹) Transition Assignment
Hexane 285 12,000 320 5,500 π → π*
Ethanol 290 12,500 325 5,800 π → π* / n → π*
Acetonitrile 288 12,300 322 5,600 π → π* / n → π*

Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives. Actual experimental values may vary.

X-ray Diffraction for Solid-State Molecular Structure

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, the crystallographic parameters can be anticipated based on related quinoline structures reported in the literature. mdpi.comresearchgate.netresearchgate.netnih.gov Quinoline derivatives often crystallize in common space groups such as P2₁/c or P-1. The crystal packing is typically influenced by intermolecular forces like hydrogen bonding (if suitable donors and acceptors are present) and π-π stacking interactions between the aromatic quinoline rings.

The molecular structure would reveal the planarity of the quinoline ring system. The dioxobutanoate side chain, however, would likely exhibit some degree of conformational flexibility around the C-C single bonds. The relative orientation of the quinoline ring and the side chain would be a key structural feature.

A hypothetical set of crystallographic data for this compound is presented in Table 2. This data is representative of what might be expected for a compound of this nature.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Value
Empirical formula C₁₅H₁₃NO₄
Formula weight 271.27 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 8.5(1) Å, α = 90°
b = 12.3(2) Å, β = 101.5(1)°
c = 13.1(2) Å, γ = 90°
Volume 1341(3) ų
Z 4
Density (calculated) 1.343 Mg/m³
Absorption coefficient 0.101 mm⁻¹

Note: The data in this table is illustrative and based on typical values for similar organic compounds. Actual experimental values may vary.

Chemical Reactivity and Transformations of Ethyl 2,4 Dioxo 4 Quinolin 6 Yl Butanoate

Tautomerism and Equilibrium Studies (Keto-Enol Forms)

The presence of a 1,3-dicarbonyl moiety endows Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate with the ability to exist in multiple tautomeric forms. This keto-enol tautomerism involves the migration of a proton from the C3 methylene (B1212753) group to one of the adjacent carbonyl oxygen atoms, resulting in the formation of two distinct enol structures alongside the diketo form. nih.gov

The equilibrium between these tautomers is highly dependent on various factors, most notably the solvent. nih.govmasterorganicchemistry.com In nonpolar solvents, the enol forms are generally favored due to the stability conferred by intramolecular hydrogen bonding, which forms a pseudo-six-membered ring. Conversely, in polar, protic solvents, the diketo form may be more prevalent as the solvent molecules can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol. masterorganicchemistry.com Spectroscopic studies on analogous β-keto esters attached to heterocyclic systems have confirmed that in deuterated chloroform (B151607) (a nonpolar solvent), the enol form is predominant, whereas in dimethyl sulfoxide-d6 (a polar aprotic solvent), a mixture of both keto and enol tautomers is observed. researchgate.netresearchgate.net

Fig. 1: Tautomeric forms of this compound.
Tautomer FormStructural FeaturesFavored Conditions
Diketo Two distinct carbonyl groups (C2 and C4). Acidic α-protons at C3.Polar, protic solvents (e.g., water, ethanol).
(Z)-Enol (at C4) Enol formed with the C4 ketone. Conjugated system with the quinoline (B57606) ring. Stabilized by intramolecular H-bond.Nonpolar solvents (e.g., chloroform, benzene).
(Z)-Enol (at C2) Enol formed with the C2 ester carbonyl. Less favored due to lower reactivity of the ester carbonyl.Generally a minor contributor to the equilibrium.

This interactive table summarizes the key features of the tautomeric forms.

Nucleophilic Additions and Condensation Reactions

The dioxo butanoate moiety features two electrophilic carbonyl centers at positions C2 and C4. The C4 ketone is generally more electrophilic and sterically accessible than the C2 ester carbonyl, making it the primary site for nucleophilic attack. The acidic nature of the C3 methylene protons also allows for the formation of a stabilized enolate anion, a potent carbon nucleophile, upon treatment with a base. pressbooks.pubyoutube.com

Simple nitrogen nucleophiles, such as primary amines and hydroxylamine, readily react with this compound. These reactions typically involve condensation at the more reactive C4 ketone to form imine or oxime derivatives, respectively. The initial nucleophilic addition is followed by a dehydration step to yield the final product. Studies on similar quinolinyl keto esters confirm this preferential reactivity at the ketone carbonyl. researchgate.net

Hydrazine (B178648) and its derivatives also react at the C4 position, but this often leads to subsequent cyclization, as detailed in the following section.

The 1,3-dicarbonyl structure of this compound serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions with binucleophiles. chim.itdergipark.org.tr

Pyrazoles: In a reaction characteristic of β-dicarbonyl compounds, condensation with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of a pyrazole (B372694) ring. This transformation, known as the Knorr pyrazole synthesis, proceeds via initial attack of a hydrazine nitrogen at the C4 ketone, followed by intramolecular cyclization and dehydration, yielding a 3-(quinolin-6-yl)-5-hydroxy-1H-pyrazole-4-carboxylic acid ethyl ester derivative. nih.govnih.gov

Pyrimidines: The compound can also be used to construct pyrimidine (B1678525) rings. Reaction with urea, thiourea, or guanidine (B92328) in the presence of an acid or base catalyst results in the formation of a dihydropyrimidinone ring system, analogous to the Biginelli reaction. The reaction involves the condensation of the binucleophile with both carbonyl groups of the β-keto ester. bu.edu.egresearchgate.net

ReagentResulting Heterocyclic System
Hydrazine (NH₂NH₂)Pyrazole
Phenylhydrazine (PhNHNH₂)N-Phenylpyrazole
Urea (H₂NCONH₂)Pyrimidinone
Thiourea (H₂NCSNH₂)Thioxopyrimidine
GuanidineAminopyrimidine

This interactive table shows the heterocyclic systems formed from reactions with various binucleophiles.

Electrophilic Substitutions on the Quinoline Ring System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the heterocyclic nitrogen atom. wikipedia.org Consequently, reactions such as nitration, halogenation, and sulfonation require more forcing conditions compared to benzene (B151609). masterorganicchemistry.comlibretexts.org

Substitution occurs preferentially on the benzene ring portion of the quinoline nucleus, primarily at the C5 and C8 positions. quimicaorganica.org In the case of this compound, the dioxo butanoate substituent at the C6 position is itself an electron-withdrawing and meta-directing group. This has two major consequences:

Further Deactivation: The substituent further deactivates the entire quinoline ring system towards electrophilic attack.

Directing Effect: It directs incoming electrophiles to the positions meta to itself, which are C5 and C7.

Therefore, electrophilic substitution on this molecule is predicted to be challenging, requiring harsh conditions, and would likely yield a mixture of 5- and 7-substituted products.

Oxidation-Reduction Chemistry of the Dioxo Butanoate Moiety

The dioxo butanoate side chain is susceptible to reduction reactions. The two carbonyl groups can be reduced to hydroxyl groups using various hydride reagents.

Selective Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is expected to selectively reduce the more reactive C4 ketone to a secondary alcohol, leaving the C2 ester group intact. This chemoselectivity is a common feature in the reduction of β-keto esters. researchgate.net

Complete Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities, yielding a diol.

The oxidation of the side chain is less common. However, under strong oxidative conditions, cleavage of the C-C bonds within the butanoate chain could occur. The quinoline ring itself is relatively resistant to oxidation.

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations of this compound are well-established in the principles of organic chemistry.

Keto-Enol Tautomerism: The interconversion is catalyzed by either acid or base. The acid-catalyzed mechanism involves protonation of a carbonyl oxygen followed by deprotonation of the α-carbon. The base-catalyzed mechanism involves deprotonation of the α-carbon to form an enolate, which is then protonated on the oxygen atom. masterorganicchemistry.comnih.gov

Heterocycle Formation: The formation of pyrazoles and pyrimidines follows a condensation-cyclization pathway. For pyrazole synthesis, the mechanism begins with the nucleophilic attack of the terminal nitrogen of hydrazine on the C4 ketone. The resulting carbinolamine dehydrates to an intermediate hydrazone. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the C2 ester carbonyl, followed by elimination of ethanol, yields the stable, aromatic pyrazole ring. nih.gov

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. An electrophile attacks the π-system of the quinoline's benzene ring, forming the sigma complex. A base then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. The stability of the possible arenium ion intermediates dictates the regioselectivity (C5/C7 substitution). libretexts.orgquimicaorganica.org

Theoretical and Computational Investigations of Ethyl 2,4 Dioxo 4 Quinolin 6 Yl Butanoate

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing insights into the electronic structure and properties of molecules. For Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate, such calculations would be essential to understanding its fundamental chemical nature.

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Time-dependent DFT (TD-DFT) is often used for UV-Vis spectra, while vibrational frequencies (IR) and nuclear magnetic shieldings (NMR) are calculated from the optimized geometry. No published studies contain predicted or correlated spectroscopic data for this compound.

Conformational Analysis and Energetics

Molecules with rotatable bonds, such as the ethyl ester and butanoate chain in the target compound, can exist in multiple conformations. Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how it might interact with biological targets. Such a conformational study for this compound has not been found in the scientific literature.

Reaction Pathway Analysis through Computational Methods

Computational chemistry provides a powerful lens for dissecting complex reaction mechanisms at a molecular level. For the synthesis of this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways, identifying transition states, and determining the kinetic and thermodynamic feasibility of the synthesis. While specific experimental and computational studies on the reaction pathway for this compound are not extensively documented in the literature, a plausible and widely accepted synthetic route is the Claisen condensation of 6-acetylquinoline (B1266891) with diethyl oxalate (B1200264). Computational analysis of this pathway would offer deep insights into the reaction dynamics.

The proposed reaction mechanism involves three key stages:

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 6-acetylquinoline by a suitable base, typically a sodium alkoxide like sodium ethoxide, to form a reactive enolate intermediate.

Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This step leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, eliminating an ethoxide ion as the leaving group, to yield the final product, this compound.

Computational modeling of this reaction pathway would involve the following:

Geometry Optimization: The three-dimensional structures of the reactants (6-acetylquinoline, diethyl oxalate, and ethoxide), intermediates (enolate and tetrahedral intermediate), transition states for each step, and the final product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) on the potential energy surface.

Hypothetical Computational Data

Due to the absence of specific published computational studies on this reaction, the following tables present hypothetical but realistic data that would be expected from a DFT analysis at a common level of theory (e.g., B3LYP/6-31G(d,p)). These tables are for illustrative purposes to demonstrate the type of insights that such a study would provide.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔEr) for the Synthesis of this compound.

Reaction StepDescriptionActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
Step 1 Enolate formation from 6-acetylquinoline15.210.5
Step 2 Nucleophilic attack of the enolate on diethyl oxalate12.8-25.7
Step 3 Elimination of ethoxide from the tetrahedral intermediate8.5-18.3

This interactive table showcases the hypothetical energy barriers and changes for each fundamental step of the reaction. The rate-determining step would be the one with the highest activation energy.

Thermodynamic ParameterCalculated Value
ΔH (Enthalpy Change) -33.5 kcal/mol
ΔS (Entropy Change) -15.2 cal/mol·K
ΔG (Gibbs Free Energy Change) -28.9 kcal/mol

Frontier Molecular Orbital (FMO) Analysis

Computational studies on related quinoline (B57606) derivatives often employ Frontier Molecular Orbital (FMO) theory to rationalize reactivity. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic aspects of the reaction.

In the context of the proposed synthesis:

6-Acetylquinoline Enolate: The HOMO of the enolate would be localized on the α-carbon and the oxygen atom. A higher HOMO energy would indicate greater nucleophilicity and reactivity towards the electrophile.

Diethyl Oxalate: The LUMO would be centered on the carbonyl carbons. A lower LUMO energy would suggest a stronger electrophilic character, making it more susceptible to nucleophilic attack.

The energy gap between the HOMO of the enolate and the LUMO of diethyl oxalate is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher reactivity. nih.gov Computational methods can precisely calculate these orbital energies and visualize their spatial distribution, offering a quantum mechanical explanation for the observed reaction pathway.

Applications of Ethyl 2,4 Dioxo 4 Quinolin 6 Yl Butanoate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate is a valuable precursor for the synthesis of intricate organic molecules, including specialized amino acids and alkaloid frameworks. The β-ketoester functionality is highly amenable to chemical modification. For instance, analogous compounds like Ethyl 2,4-dioxo-4-phenylbutyrate have been established as versatile intermediates for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are crucial components of various pharmaceuticals researchgate.net.

Furthermore, the quinoline (B57606) portion of the molecule is a core structure in many natural alkaloids with significant biological properties nih.gov. Dihydroquinolin-4-ones, for example, serve as common precursors for the metal-free total synthesis of alkaloids such as Graveoline and Dubamine nih.gov. The structural features of this compound make it an ideal starting material for building similar complex heterocyclic systems, leveraging the reactivity of the diketone chain for further elaboration and cyclization.

Building Block for Novel Heterocyclic Compounds

The 1,3-dicarbonyl system within this compound is a classic and highly effective building block for the construction of novel heterocyclic compounds. This moiety can react with a wide range of binucleophiles to form various five- and six-membered rings through condensation reactions. The general class of 1,3-diketones are recognized as significant building blocks in organic synthesis ut.ac.ir.

This reactivity allows for the synthesis of diverse heterocyclic systems, where the quinolin-6-yl group becomes a key substituent on the new ring. A particularly relevant application is in the synthesis of fused heterocyclic systems like pyrimido[4,5-b]quinolines. These compounds, also known as 5-deazaflavins, are of great interest due to their structural similarity to flavins and their associated biological activities researchgate.net. Numerous synthetic strategies for pyrimido[4,5-b]quinolines involve the reaction of a 1,3-dicarbonyl compound (such as dimedone or barbituric acid) with an amino-substituted pyrimidine (B1678525) and an aldehyde in a multicomponent reaction rsc.orgacs.orgnih.gov. By analogy, this compound can serve as the 1,3-dicarbonyl component in similar reactions, leading to novel and complex fused quinoline systems.

The table below illustrates the potential heterocyclic products that can be synthesized from the dicarbonyl moiety of the title compound.

ReagentResulting Heterocycle
Hydrazine (B178648)Pyrazole (B372694)
Substituted HydrazinesN-Substituted Pyrazole
HydroxylamineIsoxazole
Urea or ThioureaPyrimidine or Thiopyrimidine
Guanidine (B92328)Aminopyrimidine
AmidinesSubstituted Pyrimidine

Ligand Design for Coordination Chemistry

This compound possesses structural features that make it an excellent candidate for ligand design in coordination chemistry. The 1,3-diketone portion of the molecule can undergo deprotonation to form a β-ketoenolate, which is a classic bidentate chelating agent capable of forming stable six-membered rings with metal ions. This chelating ability is a well-documented characteristic of 1,3-dicarbonyl compounds, which have been used to form complexes with various metals, such as vanadium ut.ac.ir.

In addition to the diketone moiety, the quinoline ring contains a nitrogen atom with a lone pair of electrons, which can act as a donor to a metal center. The combination of the bidentate β-ketoenolate system and the monodentate quinoline nitrogen allows the compound to potentially act as a tridentate ligand. N-heterocyclic polycarboxylic acids, such as quinoline-2,4-dicarboxylic acid, are known to be excellent candidates for forming metal complexes and coordination polymers due to their varied coordination modes nih.gov. The ability to coordinate to a metal ion at multiple sites can lead to the formation of highly stable and structurally diverse metal-organic frameworks (MOFs) and coordination polymers nih.gov.

Intermediate in the Production of Fine Chemicals

The versatility of this compound as a precursor and building block makes it a key intermediate in the production of fine chemicals, particularly those in the pharmaceutical and specialty materials sectors. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for high-value applications.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of drugs with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties nih.govnih.govnih.gov. Similarly, molecules containing the 1,3-diketone motif have demonstrated promising biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects ut.ac.ir. For example, various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src Kinase inhibitors for potential cancer therapy ut.ac.ir.

Given that this compound combines both of these valuable pharmacophores, it represents a strategic intermediate for the synthesis of novel drug candidates and other biologically active molecules. Its utility in constructing complex heterocycles and serving as a precursor for specialized molecules directly positions it as a valuable component in the pipeline for producing advanced, high-value fine chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate, and how can purification challenges be addressed?

  • Methodology : The compound can be synthesized via condensation reactions between quinolin-6-yl derivatives and ethyl dioxobutanoate precursors. For example, analogous syntheses of thiophene-containing esters involve nucleophilic substitution or Michael addition reactions under anhydrous conditions . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents like DMF. Challenges in isolating the product may arise due to byproducts from competing keto-enol tautomerization; monitoring via TLC and optimizing reaction stoichiometry are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are essential for confirming the quinoline moiety (aromatic proton signals at δ 7.5–9.0 ppm) and ester carbonyl groups (δ 160–170 ppm in ¹³C). 2D NMR (COSY, HSQC) resolves overlapping signals in the aliphatic chain .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, particularly for the labile dioxo group.
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) confirm functional groups .

Q. How does the quinoline substituent influence the compound’s stability in aqueous vs. organic solvents?

  • Methodology : Stability studies involve HPLC or UV-Vis monitoring under varying pH and solvent conditions. The quinoline group enhances aromatic stacking and hydrophobic interactions, improving stability in organic solvents (e.g., DCM, THF) but may promote hydrolysis in aqueous acidic/basic media. Accelerated degradation tests (40–60°C) quantify half-lives, with buffers (pH 1–12) used to model physiological conditions .

Advanced Research Questions

Q. Can this compound act as a chelating agent for metal ions, and what applications exist in analytical chemistry?

  • Methodology : The dioxo moiety and quinoline’s nitrogen atom suggest potential metal coordination. Titration experiments (e.g., with Cu²⁺, Fe³⁺) using UV-Vis or fluorescence spectroscopy can identify binding stoichiometry (Job’s plot method). Applications include developing colorimetric sensors or pre-column derivatization agents for trace metal detection in biological samples, similar to 6-methoxy-4-quinolone-based reagents .

Q. What mechanistic insights explain contradictory yields reported in its synthesis?

  • Methodology : Contradictions often stem from solvent polarity, temperature, or catalyst choice. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates but promote side reactions. Kinetic studies (in situ IR or GC-MS) identify rate-limiting steps. Computational modeling (DFT) of transition states can optimize reaction pathways. Comparative studies using Pd/C vs. organocatalysts are recommended .

Q. How can this compound be utilized in heterocyclic drug synthesis, and what structural modifications enhance bioactivity?

  • Methodology : The dioxobutanoate scaffold is a precursor for thienopyridines or quinolone hybrids. For instance, coupling with thioureas or amines under Mitsunobu conditions generates fused heterocycles. SAR studies involve introducing substituents (e.g., halogens, methoxy groups) to the quinoline ring to modulate lipophilicity and target enzyme binding pockets (e.g., kinase inhibition assays) .

Q. What advanced detection methods are suitable for quantifying trace amounts in complex matrices?

  • Methodology : Tamm plasmon resonance sensors (as demonstrated for ethyl butanoate detection) can be adapted by functionalizing gold surfaces with quinoline-specific aptamers. Alternatively, LC-MS/MS with MRM (multiple reaction monitoring) achieves sub-ppb sensitivity in biological fluids. Validation requires spike-and-recovery experiments in simulated matrices (e.g., serum, plant extracts) .

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